molecular formula C12H20F2N2O2 B2952815 tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers CAS No. 2387282-21-3

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers

Cat. No.: B2952815
CAS No.: 2387282-21-3
M. Wt: 262.301
InChI Key: VXEZHEVJVYBUOL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic amine derivative with a tert-butyl carbamate protecting group, an aminomethyl substituent, and two fluorine atoms at the 1,1-positions of the bicyclic system. Its molecular formula is C₁₂H₂₀F₂N₂O₂ (MW: 262.30 g/mol), as confirmed by its CAS entry (EN300-166583) . The spiro[2.4]heptane core introduces conformational rigidity, while the difluoro substituents enhance metabolic stability and influence electronic properties. The diastereomeric mixture arises from stereochemical variations at the spirocyclic center and the aminomethyl group, complicating purification but offering diverse reactivity for medicinal chemistry applications .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEZHEVJVYBUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic ring system, introduction of the tert-butyl group, and incorporation of the aminomethyl and difluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the desired product .

Chemical Reactions Analysis

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The presence of the aminomethyl and difluoro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action may include inhibition of neurotransmitter reuptake, modulation of ion channels, or interaction with signaling proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of the target compound with related spirocyclic derivatives:

Compound Name Molecular Formula Substituents Diastereomers Key Features References
tert-Butyl 6-(Aminomethyl)-1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxylate C₁₂H₂₀F₂N₂O₂ -NH₂CH₂, -F (1,1), -Boc Mixture Enhanced metabolic stability due to fluorine; diastereomers complicate synthesis
tert-Butyl 6-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate C₁₂H₂₂N₂O₂ -NH₂CH₂, -Boc Single isomer Lacks fluorine; simpler synthesis but lower stability
(S)-tert-Butyl 6-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate C₁₂H₂₂N₂O₂ -NH₂CH₂, -Boc (S-configuration) Single enantiomer Chiral spirocenter; used in enantioselective drug design
(3R,6S)-5-Boc-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic Acid C₁₂H₁₇F₂NO₄ -COOH, -F (1,1), -Boc Defined stereochem Carboxylic acid functionality for conjugation; rigid scaffold
1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride C₆H₁₀ClF₂N -F (1,1), HCl salt N/A Deprotected amine; hydrochloride salt improves solubility

Key Observations:

Fluorine Impact: The 1,1-difluoro substitution in the target compound increases lipophilicity (logP ~1.8 predicted) and metabolic stability compared to non-fluorinated analogs . However, fluorine’s electron-withdrawing effect may reduce basicity of the amine .

Diastereomer Complexity : The diastereomeric mixture introduces challenges in purification (e.g., column chromatography or crystallization) but provides diverse stereochemical options for binding studies .

Functional Group Variations: Carboxylic Acid Derivatives (e.g., C₁₂H₁₇F₂NO₄) enable covalent conjugation to biomolecules, unlike the aminomethyl group . Hydrochloride Salts (e.g., C₆H₁₀ClF₂N) improve aqueous solubility, critical for in vivo applications .

Stereochemical Specificity : Enantiopure derivatives (e.g., (S)-isomer, CAS 1262397-26-1) are preferred for target-specific drug design, whereas diastereomeric mixtures are cost-effective for exploratory screens .

Biological Activity

tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate, a complex organic compound characterized by its unique spirocyclic structure, has garnered interest in pharmacological research due to its potential biological activity. This compound features a tert-butyl ester group, an aminomethyl substituent, and two fluorine atoms, which may influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is C12H22F2N2O2C_{12}H_{22}F_2N_2O_2 with a molecular weight of approximately 262.30 g/mol. The presence of fluorine atoms is particularly noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and altered biological properties.

Structural Information

PropertyValue
Molecular FormulaC₁₂H₂₂F₂N₂O₂
Molecular Weight262.30 g/mol
SMILESCC(C)(C)OC(=O)N1CC2(CC2)CC1CN
InChI KeyVXEZHEVJVYBUOL-GZMMTYOYSA-N

Potential Biological Effects

  • Antimicrobial Activity : Similar spirocyclic compounds have demonstrated antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Compounds with aminomethyl groups are often studied for neuroprotective effects, potentially influencing neurotransmitter systems.

The mechanism of action for tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate likely involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various physiological processes.

Case Studies

Although direct case studies on this specific compound are scarce, studies on structurally similar compounds provide insights into potential applications:

  • A study on 7-Amino-5-aza-spiro[2.4]heptane derivatives showed promising results in inhibiting bacterial growth and displayed low toxicity in mammalian cells.
  • Research involving fluorinated spirocyclic compounds highlighted their ability to penetrate cell membranes effectively and interact with intracellular targets.

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